molecular formula C14H17NO4 B14293050 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione CAS No. 112798-54-6

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione

Katalognummer: B14293050
CAS-Nummer: 112798-54-6
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: ONDVLXAXWPHFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxy-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenylpropionic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .

Eigenschaften

CAS-Nummer

112798-54-6

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

1-[3-(4-hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H17NO4/c1-19-12-9-10(4-5-11(12)16)3-2-8-15-13(17)6-7-14(15)18/h4-5,9,16H,2-3,6-8H2,1H3

InChI-Schlüssel

ONDVLXAXWPHFSY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CCCN2C(=O)CCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.